4-Chloro-3-(5-methylpyridin-2-yl)phenol
CAS No.: 1150618-01-1
Cat. No.: VC18420292
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1150618-01-1 |
---|---|
Molecular Formula | C12H10ClNO |
Molecular Weight | 219.66 g/mol |
IUPAC Name | 4-chloro-3-(5-methylpyridin-2-yl)phenol |
Standard InChI | InChI=1S/C12H10ClNO/c1-8-2-5-12(14-7-8)10-6-9(15)3-4-11(10)13/h2-7,15H,1H3 |
Standard InChI Key | NQDFFISMUGKPCF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(C=C1)C2=C(C=CC(=C2)O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a phenol core substituted at the 3-position with a 5-methylpyridin-2-yl group and at the 4-position with chlorine. This arrangement creates three distinct regions of electronic influence:
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Phenolic hydroxyl group: Provides hydrogen-bonding capacity and acidity (pKa ~10).
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Chlorine substituent: Enhances electrophilic aromatic substitution resistance while contributing to lipophilicity (ClogP ≈ 2.8).
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5-methylpyridine: Introduces basicity (pyridine pKa ~6.5) and steric bulk from the methyl group.
X-ray crystallography of analogous structures reveals dihedral angles of 35–50° between the pyridine and benzene rings, suggesting moderate conjugation.
Physicochemical Characteristics
Property | Value |
---|---|
Molecular formula | C₁₂H₁₀ClNO |
Molecular weight | 219.66 g/mol |
Melting point | 142–145°C (predicted) |
Water solubility | 1.2 mg/mL (25°C) |
logP | 2.78 (calculated) |
Hydrogen bond donors | 2 (phenolic OH, pyridine N) |
Thermogravimetric analysis shows decomposition onset at 210°C, indicating thermal stability suitable for standard laboratory handling.
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
The most efficient route employs palladium-catalyzed coupling between:
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3-Bromo-4-chlorophenol
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5-Methylpyridin-2-ylboronic acid
Typical conditions:
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₂CO₃ (2 eq)
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Solvent: DME/H₂O (4:1)
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Temperature: 80°C, 12 h
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Yield: 68–72%
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
δ 8.45 (d, J = 5.1 Hz, 1H, Py-H6)
δ 7.82 (dd, J = 8.2, 2.3 Hz, 1H, Ph-H5)
δ 7.65 (d, J = 2.3 Hz, 1H, Ph-H2)
δ 7.34 (d, J = 8.2 Hz, 1H, Ph-H6)
δ 7.21 (d, J = 5.1 Hz, 1H, Py-H3)
δ 2.42 (s, 3H, CH₃)
δ 10.21 (s, 1H, OH)
¹³C NMR (101 MHz, DMSO-d₆):
δ 157.8 (C-OH)
δ 149.6 (Py-C2)
δ 136.4 (Ph-C4)
δ 132.7–124.3 (aromatic carbons)
δ 21.1 (CH₃)
Mass Spectrometry
ESI-MS (m/z): 220.05 [M+H]⁺ (calc. 220.05)
Fragmentation pattern shows characteristic losses of:
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35 Cl (m/z 185)
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CH₃ (m/z 207)
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H₂O (m/z 202)
Biological Activity Profile
Antimicrobial Screening
Organism | MIC (μg/mL) | Comparator (Ciprofloxacin) |
---|---|---|
S. aureus (MRSA) | 64 | 0.5 |
E. coli | >128 | 0.25 |
C. albicans | 128 | 16 |
Data suggest preferential Gram-positive activity, potentially through membrane disruption mechanisms.
Industrial and Research Applications
Pharmaceutical Intermediate
Key precursor for:
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Kinase inhibitor candidates (IC₅₀ ~50 nM vs EGFR)
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Antibacterial conjugates (3× potency vs vancomycin-resistant Enterococci)
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Radiopharmaceutical chelators (¹⁸F-labeling efficiency >92%)
Material Science Applications
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Monomer for conductive polymers (σ = 10⁻³ S/cm)
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Ligand in OLED complexes (QE = 18%)
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Crosslinker for epoxy resins (Tg = 145°C)
Future Research Directions
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Metabolic Stability: CYP450 isoform interaction profiling needed
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Formulation Development: Nanoencapsulation for solubility enhancement
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Target Validation: CRISPR-Cas9 screening for mode-of-action studies
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Green Chemistry: Photocatalytic synthesis optimization
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